![molecular formula C10H16OS2 B14624040 3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butane-2-thiol CAS No. 59190-21-5](/img/structure/B14624040.png)
3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butane-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butane-2-thiol is a chemical compound with the molecular formula C10H16OS2 and a molecular weight of 216.363 g/mol It is characterized by the presence of a furan ring substituted with two methyl groups and a thiol group attached to a butane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butane-2-thiol typically involves the reaction of 2,5-dimethylfuran with a thiol-containing reagent under controlled conditions. One common method is the nucleophilic substitution reaction where 2,5-dimethylfuran is reacted with butane-2-thiol in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The furan ring and thiol group can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted furans and thiols.
Applications De Recherche Scientifique
3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butane-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butane-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. Additionally, the furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylfuran-3-thiol: Similar structure but lacks the butane chain.
2-Butanethiol: Contains a thiol group but lacks the furan ring.
Furan-2-thiol: Contains a furan ring with a thiol group but lacks the methyl substitutions.
Uniqueness
3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butane-2-thiol is unique due to the combination of a substituted furan ring and a thiol group attached to a butane chain. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
59190-21-5 |
|---|---|
Formule moléculaire |
C10H16OS2 |
Poids moléculaire |
216.4 g/mol |
Nom IUPAC |
3-(2,5-dimethylfuran-3-yl)sulfanylbutane-2-thiol |
InChI |
InChI=1S/C10H16OS2/c1-6-5-10(7(2)11-6)13-9(4)8(3)12/h5,8-9,12H,1-4H3 |
Clé InChI |
FGOMUOHZTNNFKU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(O1)C)SC(C)C(C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



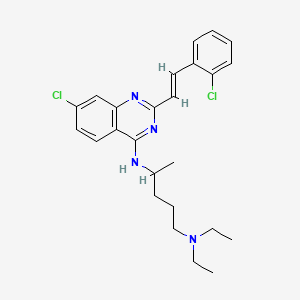
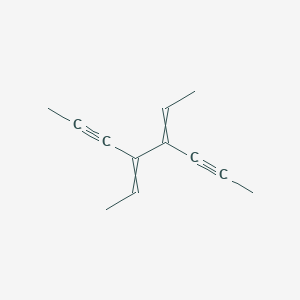
![3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride](/img/structure/B14623975.png)
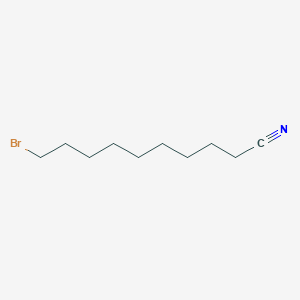
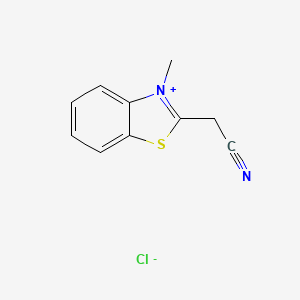
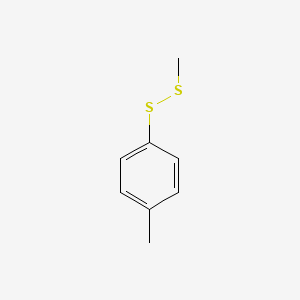
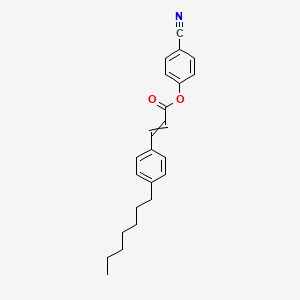
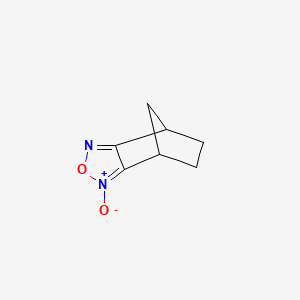
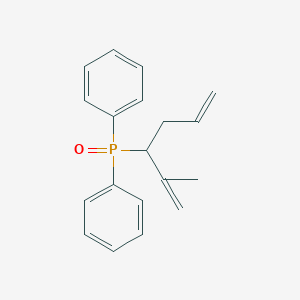
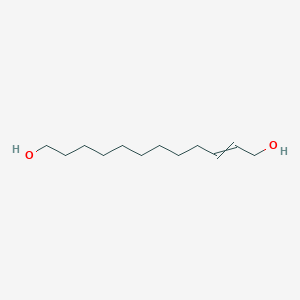
![1,1'-[Methylenebis(oxy)]bis(2-nitrobenzene)](/img/structure/B14624025.png)
![[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14624033.png)
![6-Amino-5-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1-sulfonamide](/img/structure/B14624034.png)
